molecular formula C18H14N4O5 B12883673 N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide CAS No. 90059-35-1

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide

Katalognummer: B12883673
CAS-Nummer: 90059-35-1
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: ZIVBUOVJLROHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide is a synthetic organic compound that features both an oxazole ring and a nitrobenzamide moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Benzamide:

    Coupling Reaction: The final step involves coupling the oxazole derivative with the nitrobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds with nitrobenzamide and oxazole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-aminobenzamido)benzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-chlorobenzamido)benzamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of both the oxazole ring and the nitrobenzamide moiety in N-(3-Methyl-1,2-oxazol-5-yl)-2-(4-nitrobenzamido)benzamide may confer unique biological activities or chemical reactivity compared to its analogs.

Eigenschaften

CAS-Nummer

90059-35-1

Molekularformel

C18H14N4O5

Molekulargewicht

366.3 g/mol

IUPAC-Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C18H14N4O5/c1-11-10-16(27-21-11)20-18(24)14-4-2-3-5-15(14)19-17(23)12-6-8-13(9-7-12)22(25)26/h2-10H,1H3,(H,19,23)(H,20,24)

InChI-Schlüssel

ZIVBUOVJLROHDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.